N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide
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Overview
Description
N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-1-(propan-2-YL)pyrrolidine-3-carboxamide: shares similarities with other compounds containing pyrrolidine and oxadiazole rings, such as certain pharmaceuticals and agrochemicals.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines have similar structural features and biological activities.
Uniqueness
The uniqueness of N-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}-5-oxo-
Properties
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)27-13-17(12-20(27)28)22(29)24-19-7-5-4-6-18(19)23-25-21(26-30-23)16-10-8-15(3)9-11-16/h4-11,14,17H,12-13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHEDSERKHARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4CC(=O)N(C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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